molecular formula C18H23N3O B5603659 (3R*,4R*)-4-cyclobutyl-3-methyl-1-quinoxalin-2-ylpiperidin-4-ol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-quinoxalin-2-ylpiperidin-4-ol

Cat. No. B5603659
M. Wt: 297.4 g/mol
InChI Key: BOAZXXBMBPZGNU-ACJLOTCBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to quinoxaline derivatives involves various chemical reactions and strategies. For example, the synthesis of optically pure compounds and their application in molecular recognition has been achieved through chemical and bio-catalytic steps, demonstrating the complexity and precision required in synthesizing such molecules (Khanvilkar & Bedekar, 2018).

Molecular Structure Analysis

Quinoxaline derivatives exhibit diverse molecular structures, which are analyzed through various spectroscopic methods. Studies have shown that these compounds can be synthesized with high selectivity and purity, indicating the importance of molecular structure analysis in understanding their chemical behavior (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxaline compounds participate in various chemical reactions, including cycloaddition and cyclization, which are crucial for synthesizing complex molecules. These reactions often involve radical intermediates and can be influenced by factors such as catalysts and reaction conditions (Bhuyan, Sharma, & Baishya, 2022).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as their solubility, melting point, and crystal structure, are essential for their practical applications. These properties are determined through comprehensive analyses, including X-ray diffraction and NMR spectroscopy, providing insights into the compounds' stability and reactivity (T. Baul et al., 2006).

Chemical Properties Analysis

Quinoxaline derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, redox characteristics, and the ability to form complex structures through intra- and intermolecular interactions. These properties are crucial for understanding the compounds' behavior in chemical reactions and their potential applications in various fields (Mamedov et al., 2023).

Scientific Research Applications

Quinoxaline Derivatives in Drug Development

Quinoxaline derivatives have been explored for their therapeutic potential and have shown a variety of biological activities. For example, certain quinoxaline compounds have been identified as potent ligands for histamine H4 receptors, with significant anti-inflammatory properties demonstrated in vivo, which suggests their potential in treating inflammatory diseases (Smits et al., 2008). Similarly, quinoxaline-1,4-dioxides and their derivatives have been studied for antimicrobial activity, indicating their possible use in developing new antimicrobial agents (Vieira et al., 2014).

Molecular Recognition and Sensing

Optically pure quinoxaline derivatives have been utilized as chiral solvating agents for molecular recognition of enantiomers of acids, which is critical in various fields of chemistry and pharmacology. This application highlights the role of quinoxaline compounds in analytical chemistry for enantiomeric discrimination, detected by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Synthesis of Novel Compounds

Quinoxaline derivatives serve as key intermediates in the synthesis of novel compounds with potential pharmacological applications. For instance, certain synthesis routes have led to the development of derivatives with potential as multidrug resistance (MDR) reversal agents, which are crucial in overcoming drug resistance in cancer therapy and infectious diseases (Moldovan et al., 2004).

Neuropharmacology

Quinoxaline amides and carbamates have been found to interact with the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests their potential in developing drugs targeting the central nervous system, including anxiolytics and anticonvulsants (Tenbrink et al., 1994).

Antimicrobial and Larvicidal Activities

Quinoxaline derivatives have shown antimicrobial and mosquito larvicidal activities, indicating their potential application in public health for controlling infectious diseases and vector populations (Rajanarendar et al., 2010).

properties

IUPAC Name

(3R,4R)-4-cyclobutyl-3-methyl-1-quinoxalin-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-12-21(10-9-18(13,22)14-5-4-6-14)17-11-19-15-7-2-3-8-16(15)20-17/h2-3,7-8,11,13-14,22H,4-6,9-10,12H2,1H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZXXBMBPZGNU-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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